molecular formula C19H30O10 B563049 Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate CAS No. 1190403-86-1

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate

Cat. No.: B563049
CAS No.: 1190403-86-1
M. Wt: 418.439
InChI Key: AUBWOCDKQXZRRC-PQZNDWDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate typically involves the esterification of D-glucuronic acid with isobutyric anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the tri-O-isobutyryl derivative. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions such as arthritis and rheumatism.

    Industry: Utilized in the development of new drugs and as a standard in analytical techniques.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4-Tri-O-acetyl-D-glucopyranuronate: Similar in structure but with acetyl groups instead of isobutyryl groups.

    Methyl 2,3,4-Tri-O-propionyl-D-glucopyranuronate: Contains propionyl groups instead of isobutyryl groups.

    Methyl 2,3,4-Tri-O-butyryl-D-glucopyranuronate: Features butyryl groups instead of isobutyryl groups.

Uniqueness

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is unique due to its specific isobutyryl groups, which confer distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in certain synthetic and research applications where other derivatives may not be as effective.

Properties

IUPAC Name

methyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWOCDKQXZRRC-PQZNDWDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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